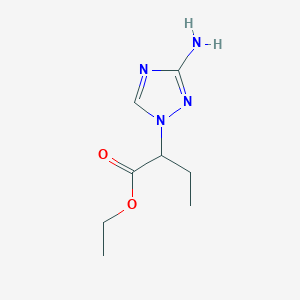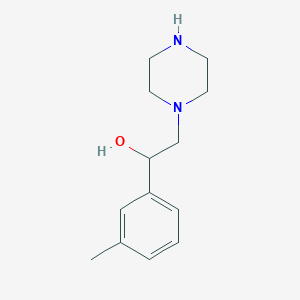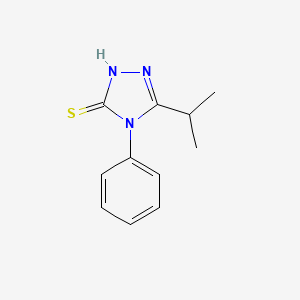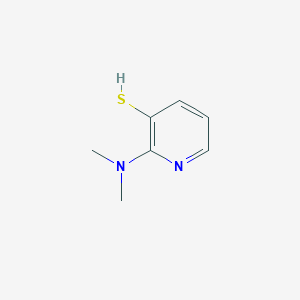
2-Amino-N-(dimethyl(oxo)-l6-sulfaneylidene)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include phenacyl bromide, triethylamine, and ethanol . For example, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can produce pyrrole derivatives .
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, which have significant biological activities and potential therapeutic applications .
科学研究应用
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of novel heterocyclic compounds . In biology and medicine, this compound is studied for its potential to inhibit bacterial aminoacyl-tRNA synthetase, making it a candidate for developing new antibiotics . Additionally, it has applications in the pharmaceutical industry for the development of therapeutic agents .
作用机制
The mechanism of action of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide involves the inhibition of bacterial aminoacyl-tRNA synthetase . This enzyme is essential for protein synthesis in bacteria, and its inhibition can lead to the suppression of bacterial growth. The compound selectively targets bacterial leucyl-tRNA synthetase, disrupting the protein synthesis pathway and ultimately leading to bacterial cell death .
相似化合物的比较
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide can be compared with other similar compounds, such as 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide . While both compounds share a similar core structure, they differ in their substituents, which can influence their biological activities and applications. The unique feature of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is its selective inhibition of bacterial leucyl-tRNA synthetase, which sets it apart from other related compounds .
Conclusion
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is a compound with significant potential in various scientific fields. Its unique chemical structure and ability to inhibit bacterial aminoacyl-tRNA synthetase make it a promising candidate for therapeutic applications. The compound’s synthesis, chemical reactions, and scientific research applications highlight its importance in chemistry, biology, medicine, and industry.
属性
分子式 |
C4H10N2O2S |
|---|---|
分子量 |
150.20 g/mol |
IUPAC 名称 |
2-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]acetamide |
InChI |
InChI=1S/C4H10N2O2S/c1-9(2,8)6-4(7)3-5/h3,5H2,1-2H3 |
InChI 键 |
LSZMNOFCYWIXDE-UHFFFAOYSA-N |
规范 SMILES |
CS(=NC(=O)CN)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)






![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)

